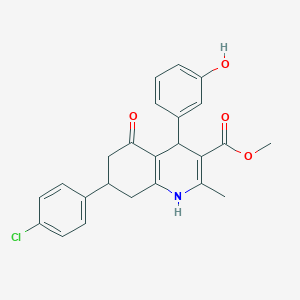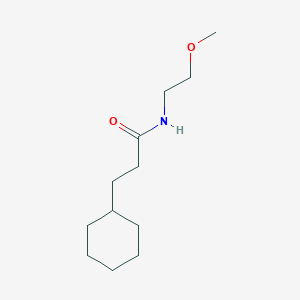![molecular formula C11H17NO3 B4882378 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol, also known as Atenolol, is a beta-blocker medication used to treat high blood pressure, angina, and other heart-related conditions. It was first discovered in 1976 and has since become a widely used medication due to its effectiveness and safety profile. In
科学的研究の応用
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been extensively studied in clinical trials and animal models, and its effectiveness in treating hypertension, angina, and other heart-related conditions has been well established. In addition to its clinical applications, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been used in scientific research to investigate the role of beta-blockers in various physiological processes. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been used to study the effects of beta-blockers on exercise-induced bronchoconstriction and the role of beta-blockers in the treatment of heart failure.
作用機序
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and decreases the force of contraction. This leads to a decrease in blood pressure and a reduction in the workload of the heart. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a selective beta-1 blocker, which means that it primarily targets the beta-1 receptors in the heart and has minimal effects on the beta-2 receptors in the lungs.
Biochemical and Physiological Effects
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has a number of biochemical and physiological effects on the body. In addition to its effects on the heart rate and blood pressure, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been shown to decrease the release of renin from the kidneys, which can further reduce blood pressure. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been shown to decrease the oxygen demand of the heart, which can be beneficial in patients with angina.
実験室実験の利点と制限
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has several advantages for use in lab experiments. It is a well-established medication with a known mechanism of action, making it a reliable tool for investigating the role of beta-blockers in various physiological processes. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is also relatively safe and has a low risk of adverse effects, which makes it suitable for use in animal models.
However, there are also some limitations to using 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in lab experiments. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a selective beta-1 blocker, which means that it may not be suitable for investigating the role of beta-2 receptors in the lungs. Additionally, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol may not be suitable for investigating the effects of beta-blockers in patients with certain medical conditions, such as asthma or chronic obstructive pulmonary disease.
将来の方向性
There are several future directions for research on 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol. One area of interest is the role of beta-blockers in the treatment of heart failure. While 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been shown to be effective in reducing the risk of mortality in patients with heart failure, there is still much to be learned about the optimal dosing and timing of beta-blocker therapy in these patients.
Another area of interest is the use of 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in combination with other medications. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been shown to be effective in combination with ACE inhibitors in reducing the risk of cardiovascular events in patients with hypertension. Further research is needed to determine the optimal combinations of medications for different patient populations.
Conclusion
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a well-established beta-blocker medication that has been widely used in the treatment of hypertension, angina, and other heart-related conditions. Its mechanism of action is well understood, and it has been extensively studied in clinical trials and animal models. While there are some limitations to using 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in lab experiments, it remains a valuable tool for investigating the role of beta-blockers in various physiological processes. Future research on 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol will continue to shed light on its effectiveness and potential uses in different patient populations.
合成法
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol can be synthesized through a multi-step process starting from 2-methoxyphenol. The first step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with diethanolamine to form the final product, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol. The synthesis process has been optimized over the years, and various modifications have been made to improve yield and purity.
特性
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-2-3-5-11(10)15-9-7-12-6-8-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLFCGCPZGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5740289 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882357.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![1-(2-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882383.png)